N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 55822-82-7
VCID: VC20759300
InChI: InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H18ClNO4
Molecular Weight: 347.8 g/mol

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

CAS No.: 55822-82-7

Cat. No.: VC20759300

Molecular Formula: C18H18ClNO4

Molecular Weight: 347.8 g/mol

* For research use only. Not for human or veterinary use.

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester - 55822-82-7

CAS No. 55822-82-7
Molecular Formula C18H18ClNO4
Molecular Weight 347.8 g/mol
IUPAC Name benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Standard InChI Key JYSZSIWECWRSIF-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CCl)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2

Chemical Identity and Properties

Nomenclature and Structural Identification

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is known by several systematic and common names in the chemical literature. These include 3-Chloro-N-[(phenylmethoxy)carbonyl]-L-alanine phenylmethyl ester, benzyl (2R)-3-chloro-2-(phenylmethoxycarbonylamino)propanoate, and L-Alanine, 3-chloro-N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester . The compound is registered with CAS number 55822-82-7, which serves as its unique identifier in chemical databases and literature . This standardized identification is essential for researchers seeking specific information about the compound across different chemical repositories and scientific publications.

The molecular formula of the compound is C18H18ClNO4, corresponding to a molecular weight of 347.79 g/mol . This formula reflects the compound's composition: a chlorinated alanine derivative protected with both benzyloxycarbonyl and benzyl ester groups. The structure features a central chiral carbon with the L-configuration, maintaining the stereochemistry of the parent amino acid. The presence of both aromatic rings from the protecting groups contributes significantly to the compound's molecular weight and physical properties.

Physical and Chemical Characteristics

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester typically appears as a crystalline solid at room temperature. The compound contains several functional groups that define its chemical behavior: the carbamate (from the Cbz group), the ester linkage, and the beta-chloro substituent. These functional groups contribute to the compound's reactivity profile and determine its stability under various conditions. The beta-chloro substituent is particularly significant as it introduces a reactive site that can be utilized for further synthetic transformations.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester typically follows a sequential protection strategy starting from L-beta-chloroalanine. The primary amino group is first protected with the benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxylic acid with benzyl alcohol or, alternatively, using benzyl bromide. This approach ensures the selective protection of both functional groups while maintaining the stereochemical integrity of the starting material.

The most common method for introducing the benzyloxycarbonyl group involves the reaction of L-beta-chloroalanine with benzyl chloroformate in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, resulting in the formation of the carbamate linkage. This step is typically carried out under carefully controlled conditions to prevent side reactions and racemization of the chiral center. The subsequent esterification step completes the synthesis by protecting the carboxylic acid functionality.

Reaction Conditions and Parameters

Based on analogous reactions for similar compounds, the benzyloxycarbonylation step is typically conducted in an organic solvent such as methanol or dichloromethane, with a mild base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is generally maintained between 10°C and 45°C, with optimal results often observed at room temperature . pH control is critical during this process, with a range of 9.2 to 12.0 typically employed to ensure efficient reaction while minimizing side products .

For the esterification step, various methods can be employed, including the use of benzyl alcohol with acid catalysis or the reaction of the carboxylate salt with benzyl bromide under basic conditions. The choice of method often depends on the scale of synthesis and the desired purity of the final product. Upon completion of the synthesis, the crude product is typically purified through crystallization or chromatographic techniques to obtain the desired compound with high purity.

Alternative Synthetic Routes

While the sequential protection approach is most common, alternative routes for synthesizing N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester have been developed. One such alternative involves starting with fully protected L-serine derivatives, followed by conversion of the hydroxyl group to a chloride using thionyl chloride or other chlorinating agents. This approach may offer advantages in terms of starting material availability or when specific stereochemical control is required.

Another approach utilizes L-aspartic acid as a starting material, with subsequent transformations to introduce the chloro substituent at the beta position . This method leverages the well-established chemistry of aspartic acid protection and may be preferred in certain industrial settings. The choice between different synthetic routes typically depends on factors such as reagent availability, scale requirements, and the specific application of the final compound.

Applications in Organic Synthesis

Role in Peptide Chemistry

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester serves as a valuable building block in peptide synthesis due to its orthogonally protected functional groups. The Cbz group protecting the amino terminus can be selectively removed under hydrogenolysis conditions without affecting the benzyl ester, allowing for controlled peptide bond formation. This selectivity is particularly useful in the synthesis of complex peptides where sequential coupling of multiple amino acids is required.

Reaction Behavior

Chemical Reactivity

SupplierProduct DescriptionPurityPackage SizePrice (USD)Reference
TRCN-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl EsterNot specified100 mg$120
TRCN-(Benzyloxycarbonyl)-L-β-chloroalanine Benzyl EsterNot specified1 g$970
American Custom ChemicalsN-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester95.00%5 mg$774.40
American Custom ChemicalsN-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester95.00%50 mg$971
American Custom ChemicalsN-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester95.00%100 mg$1,260

This pricing data demonstrates that N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester is a relatively high-value specialty chemical, with prices ranging from approximately $1.00 to $155.00 per milligram depending on quantity and supplier . The significant price variation highlights the importance of supplier selection in research planning, particularly for projects requiring larger quantities of the compound.

Analytical Characterization

Spectroscopic Properties

The structural characterization of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester typically employs a combination of spectroscopic techniques including NMR, IR, and mass spectrometry. In 1H NMR spectroscopy, the compound exhibits characteristic signals for the aromatic protons of both benzyl groups (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl groups (around 5.0-5.2 ppm), and the alpha-hydrogen of the amino acid backbone (approximately 4.4-4.6 ppm).

13C NMR spectroscopy reveals distinct signals for the carbonyl carbons of the ester and carbamate groups (typically around 170-175 ppm and 155-160 ppm, respectively), as well as the aromatic carbons (125-140 ppm). The chiral alpha-carbon typically appears around 55-58 ppm, while the beta-carbon bearing the chloro substituent presents a signal in the 45-48 ppm region. These spectroscopic data provide valuable fingerprints for confirming the identity and purity of synthesized or purchased samples.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents a primary method for analyzing the purity of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester. Typical HPLC conditions employ reverse-phase columns (C18) with gradient elution using acetonitrile/water mixtures, often with 0.1% trifluoroacetic acid as a modifier. UV detection at 210-220 nm effectively monitors the compound due to the strong absorbance of the carbamate and aromatic groups.

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